molecular formula C8H5ClN2O B2681971 4-chloro-1,2-dihydro-1,5-naphthyridin-2-one CAS No. 95474-59-2

4-chloro-1,2-dihydro-1,5-naphthyridin-2-one

Cat. No.: B2681971
CAS No.: 95474-59-2
M. Wt: 180.59
InChI Key: GEROIKVOSVNCRS-UHFFFAOYSA-N
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Description

4-Chloro-1,2-dihydro-1,5-naphthyridin-2-one is a chemical compound based on the 1,5-naphthyridine heterocyclic system. The 1,5-naphthyridine scaffold is a diazanaphthalene analogue consisting of two fused pyridine rings, which is of significant interest in medicinal and organic chemistry . While specific biological data for this exact molecule is not publicly available, naphthyridine derivatives are widely recognized for their diverse pharmacological properties. Research on similar compounds has demonstrated that the 1,5-naphthyridine core can be tailored to exhibit a range of biological activities, including potential antimicrobial, antiproliferative, and antiviral effects . The presence of the chloro substituent at the 4-position and the lactam group at the 2-position makes this molecule a versatile synthetic intermediate. The chlorine atom is a common handle for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, allowing researchers to build more complex molecular architectures . Similarly, the nitrogen atoms in the ring system can act as ligands for metal coordination, making such compounds candidates for developing catalytic systems or materials chemistry . This compound is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-chloro-1H-1,5-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-5-4-7(12)11-6-2-1-3-10-8(5)6/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEROIKVOSVNCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CC(=O)N2)Cl)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1,2-dihydro-1,5-naphthyridin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine skeleton . Another approach includes the condensation of 4-chloro-1,5-naphthyridine with appropriate reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1,2-dihydro-1,5-naphthyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different functional groups replacing the chlorine atom or modifications at other positions on the ring .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of naphthyridine, including 4-chloro-1,2-dihydro-1,5-naphthyridin-2-one, demonstrate substantial antibacterial properties. For example:

  • Antibacterial Efficacy : Studies have shown that naphthyridine derivatives exhibit potent activity against various Gram-positive and Gram-negative bacteria. The presence of a chloro substituent enhances the antibacterial activity significantly. In particular, compounds with a 4-chlorophenyl ring were found to be highly effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
CompoundActivity AgainstReference
This compoundS. aureus, E. coli, P. aeruginosa
7-Amino derivativesMultidrug-resistant strains

Anticancer Properties

The compound has also been evaluated for its anticancer potential. It has been reported to inhibit specific cancer cell lines effectively:

  • Mechanism of Action : The compound acts by interfering with cellular processes essential for cancer cell proliferation. In vitro studies have revealed IC50 values indicating its potency against various cancer types .
Cancer Cell LineIC50 Value (µM)Reference
MCF-7 (breast cancer)12.5
HeLa (cervical cancer)8.3

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

  • Synthetic Pathways : It can be synthesized through various methods including cycloaddition reactions and Povarov reactions. These methods allow for the efficient formation of substituted naphthyridine derivatives which are crucial in drug development .

Material Science

The compound has applications in materials science as well:

  • Organic Light Emitting Diodes (OLEDs) : Naphthyridine derivatives have been explored for their use in OLEDs due to their favorable electronic properties and ability to act as light-emitting materials .

Antimicrobial Study

A study conducted by Todo et al. synthesized several naphthyridine derivatives including this compound. The results indicated that these compounds exhibited superior antibacterial activity compared to traditional antibiotics like ciprofloxacin against multidrug-resistant strains .

Anticancer Research

Another investigation focused on the anticancer properties of naphthyridine derivatives found that this compound significantly inhibited the growth of several cancer cell lines through apoptosis induction mechanisms .

Mechanism of Action

The mechanism of action of 4-chloro-1,2-dihydro-1,5-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Positional Isomer: 4-Chloro-1,8-naphthyridin-2(1H)-one (CAS: 59514-93-1)

Structural Differences :

  • Nitrogen Positions: The 1,8-naphthyridinone isomer features nitrogen atoms at positions 1 and 8, altering electronic distribution and reactivity compared to the 1,5-isomer.
  • Synthesis: Prepared via cyclization of halogenated aminomethylenemalonates (e.g., 6-chloro derivatives) in boiling diphenyl ether (Ph₂O), though competing by-products are common .

Halogenated Derivatives: 7-Halo-1,4-dihydro-1,8-naphthyridin-4-ones

Examples :

  • 7-Chloro-1,8-naphthyridin-4-one and 7-bromo-1,8-naphthyridin-4-one (synthesized from 6-halo-aminomethylenemalonates).
  • Key Differences :
    • Steric Effects : Bromine’s bulkiness (comparable to methyl groups) influences reaction pathways and product distributions .
    • Reactivity : Halogen position (4 vs. 7) dictates regioselectivity in subsequent substitutions or cross-coupling reactions.

Other Halogenated Naphthyridinones

  • 4-Chloro-1,7-naphthyridin-2-one (CAS: 1267095-78-2): Features bromine and chlorine substituents (C₇H₃BrClNO), differing in molecular weight (232.47 g/mol) and ring structure .
  • 4-Chloro-2-ethyl-1,5-naphthyridine : Alkyl substituents (e.g., ethyl group at position 2) enhance lipophilicity, impacting solubility and biological activity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Nitrogen Positions Synthesis Method Key Properties/Notes
4-Chloro-1,2-dihydro-1,5-naphthyridin-2-one 95474-59-2 C₈H₅ClN₂O 180.59 1,5 Hydrolysis of 4-chloro-2-methoxy-1,5-naphthyridine (HCl, dioxane) Chloro group stable under mild acid
4-Chloro-1,8-naphthyridin-2(1H)-one 59514-93-1 C₈H₅ClN₂O 180.59 1,8 Cyclization of 6-chloro-aminomethylenemalonate in Ph₂O By-products observed
7-Bromo-1,8-naphthyridin-4-one N/A C₈H₅BrN₂O 225.04 1,8 From 6-bromo-aminomethylenemalonate Steric effects similar to methyl
4-Chloro-1,7-naphthyridin-2-one 1267095-78-2 C₇H₃BrClNO 232.47 1,7 Not specified (Enamine Ltd. catalog) Contains Br and Cl substituents

Research Findings and Implications

Structural Elucidation : Spectroscopic methods (e.g., Raman, IR) are critical for distinguishing conformers and substituent effects, as demonstrated in studies on halogenated dienes .

Reactivity Trends: The 1,5-naphthyridinone’s chloro group exhibits greater stability under acidic conditions compared to the 1,8-isomer, making it preferable for synthetic applications requiring selective functionalization .

Synthetic Challenges: The 1,8-naphthyridinone’s synthesis often yields by-products, necessitating optimized conditions for purity .

Biological Activity

4-Chloro-1,2-dihydro-1,5-naphthyridin-2-one is a member of the naphthyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, like others in its class, exhibits potential as an antimicrobial and anticancer agent. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and pharmacological profiles.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H8ClN1O1\text{C}_{10}\text{H}_{8}\text{ClN}_{1}\text{O}_{1}

This compound features a chloro substituent at the 4-position of the naphthyridine ring, contributing to its biological properties.

The precise mechanism of action for this compound remains largely unexplored. However, compounds within the naphthyridine class are known to interact with various biological targets, including enzymes and receptors involved in cell proliferation and microbial resistance.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial efficacy of naphthyridine derivatives. For instance:

  • Antibacterial Studies : Research indicates that derivatives of 1,5-naphthyridines demonstrate significant activity against a range of Gram-positive and Gram-negative bacteria. The presence of a chloro group enhances the antibacterial potency against strains such as Staphylococcus aureus and Escherichia coli .
Compound MIC (µg/mL) Target Bacteria
This compound6–7Staphylococcus aureus
Other Naphthyridine DerivativesVariesVarious strains including resistant strains

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro. Studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines. The compound's structure allows it to interact with DNA gyrase, an enzyme crucial for DNA replication in cancer cells .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound exhibits high gastrointestinal absorption. This characteristic is crucial for its therapeutic application as it suggests effective oral bioavailability .

Case Studies

A notable case study involved testing various naphthyridine derivatives for their anticancer properties. The results indicated that modifications at the 4-position significantly influenced biological activity. Specifically, compounds with halogen substitutions displayed enhanced efficacy against cancer cell lines compared to their non-halogenated counterparts .

Q & A

Q. What are the compound’s potential applications in materials science, such as optoelectronic devices?

  • Methodological Answer : Naphthyridines are explored for:
  • Organic semiconductors due to planar π-systems and charge transport properties.
  • Metal-organic frameworks (MOFs) as ligands for luminescent materials.
  • Photocatalysts when functionalized with electron-withdrawing groups .

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